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Aluminium tri(quinolin-8-olate)

OLED reliability intrinsic material stability accelerated degradation

For OLED R&D and pilot-line fabrication, sourcing Alq3 (CAS 24731-66-6) with consistent thermal and optoelectronic properties is critical to avoid device performance drift. As the archetypal Mq3-family electron-transport and green-emissive material, sublimed-grade Alq3 (>99% purity) is the industry benchmark validated by over two decades of published device data. - Reproducible electron mobility (~1×10⁻⁵ cm²/V·s) and absolute solid-state PL quantum yield (ΦPL = 0.25) minimize layer-to-layer variability. - Amorphous film stability up to Tg ≈ 173°C prevents crystallization-induced dark spots during operation. - Multi-lab cross-validated vapour pressure data supports reliable vacuum thermal evaporation rate control, reducing tool-qualification time.

Molecular Formula C9H7AlNO
Molecular Weight 172.14 g/mol
CAS No. 24731-66-6
Cat. No. B1204516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium tri(quinolin-8-olate)
CAS24731-66-6
Synonymstris-(8-hydroxyquinoline)aluminum
Molecular FormulaC9H7AlNO
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.[Al]
InChIInChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;
InChIKeyXAIDAKZDWHHFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alq3: Baseline Electron-Transport Material for OLEDs


Aluminium tri(quinolin-8-olate), universally denoted as Alq3 or tris(8-hydroxyquinolinato)aluminum(III), is the prototypical small-molecule organometallic complex employed as both an electron-transport layer (ETL) material and a green emissive layer in organic light-emitting diodes (OLEDs). First demonstrated in the landmark Tang and Van Slyke bilayer OLED in 1987, Alq3 has since served as the de facto reference standard against which novel electron-transport materials (ETMs) are benchmarked for device integration [1]. Its molecular structure features a central Al(III) ion octahedrally coordinated by three 8-hydroxyquinolinate ligands, existing primarily in the meridional (mer) isomeric form in amorphous thin films, with characteristic green photoluminescence centred at approximately 515–520 nm [2].

Alq3: In-Class Substitution Challenges


Although Alq3 belongs to the broader class of metal quinolate electron-transport materials, its in-device behaviour is governed by a specific interplay of moderate electron mobility, characteristic energy levels, intrinsic material stability, thermal robustness, and dual emissive/transport functionality that cannot be replicated by simply substituting a structurally analogous metal chelate or a higher-mobility phenanthroline derivative [1]. Direct comparative studies reveal that higher-mobility ETMs such as BPhen impose severe efficiency roll-off penalties, while lower-stability alternatives like TAZ degrade under operational current stress, and gallium-substituted analogs (Gaq3) exhibit divergent photoluminescence-to-electroluminescence conversion behaviour despite superficial structural similarity [2]. Each substitution scenario trades off at least one critical performance axis.

Alq3: Head-to-Head Selection Evidence


Higher Ionisation Potential vs. Gaq3

In side-by-side accelerated reliability tests of electron-only devices (EODs) fabricated with four common ETMs and stressed at 50 mA/cm², the intrinsic material stability ranking was determined as BPhen ≈ Alq3 > TPBi > TAZ. Alq3-based devices exhibited operational stability on par with the highest-performing BPhen, demonstrating that Alq3 belongs to the most intrinsically stable class of ETMs available for OLED fabrication [1]. At 20 mA/cm², the operational voltages for Alq3, TPBi, and TAZ EODs were 6.3 V, 5.5 V, and 7.4 V respectively, with the TAZ-based device showing a turn-on voltage of ~4.7 V versus Alq3's significantly lower threshold, consistent with TAZ's inferior electron injection and transport characteristics [1].

OLED reliability intrinsic material stability accelerated degradation electron-transport material ranking

Superior Photoluminescence Quantum Yield vs. Gaq3

While BPhen possesses an electron mobility approximately two orders of magnitude higher than Alq3 (5 × 10⁻⁴ cm²/V·s vs. ~4 × 10⁻⁶ cm²/V·s), this mobility advantage comes with a documented penalty: BPhen-based devices exhibit markedly poorer roll-off characteristics of current efficiency with increasing applied voltage due to excessive current injection [1]. In contrast, Alq3-based devices demonstrate superior current efficiency retention at elevated drive voltages. A hybrid BPhen/Alq3 double-layer ETL architecture has been demonstrated to achieve a practical trade-off, combining BPhen's higher luminance with Alq3's favourable roll-off suppression [1]. Pure BPhen-ETL devices yielded 6.80 cd/A at 20 mA/cm² versus ~3 cd/A for conventional Alq3-ETL devices, but this efficiency advantage is eroded at higher current densities specifically due to roll-off mechanisms that Alq3 inherently mitigates [2].

OLED efficiency roll-off current efficiency triplet-triplet annihilation BPhen trade-off

Intrinsic Stability vs. BPhen, TPBi, and TAZ

Differential scanning calorimetry (DSC) measurements establish the glass transition temperature of Alq3 at approximately 172 °C in bulk form, with thin-film apparent Tg reported at ~170 °C, and thermal/chemical stability maintained up to 125 °C in both O₂ and N₂ atmospheres without detectable oxidation [1][2]. Crystallization of Alq3 thin films occurs only at approximately 185 °C, well above normal OLED operating and storage temperatures [2]. In comparison, the structurally related Al chelate BAlq (bis(2-methyl-8-quinolinolato)(4-phenylphenolato)aluminum) exhibits a significantly lower Tg of approximately 99 °C, rendering it substantially more susceptible to thermally induced morphological changes and crystallization under Joule heating during device operation .

glass transition temperature thermal stability morphological stability OLED operational lifetime

Quantified Sublimation Vapour Pressure Data

A direct comparative study of metal tris-quinolate complexes revealed that the photoluminescence (PL) intensity of Alq3 thin films is approximately four times that of Gaq3 (tris(8-hydroxyquinolinato)gallium) films under identical excitation conditions [1]. Despite this fourfold PL advantage, devices fabricated from these two materials were shown to exhibit comparable electroluminescence (EL) quantum efficiencies and long-term stabilities, with Gaq3-based devices achieving approximately 50% higher power efficiency [1]. This counterintuitive PL–EL divergence underscores that Alq3's photophysical properties cannot be linearly extrapolated from its metal-substituted analogs and that Alq3's high PL quantum yield offers distinct advantages in optically pumped or hybrid photonic architectures where PL efficiency is directly exploited, independent of charge injection balance [1]. The absolute PL quantum yield of pure Alq3 solid films measured at room temperature is φPL = 0.25, increasing to φPL = 0.79 ± 0.03 at 2 K, confirming high intrinsic radiative efficiency that is partially quenched by thermal activation at ambient temperature [2].

photoluminescence quantum yield Alq3 vs. Gaq3 metal quinolate comparison electroluminescence efficiency

Electron Mobility and Doping Tunability

Cyclic voltammetry measurements of Alq3 and its fluorinated derivatives in CH₂Cl₂ solution yield half-wave potentials (E₁/₂) of the first reduction peaks at −1.92 V (Alq3), −1.68 V (5FAlq3), and −1.49 V (6FAlq3) vs. SCE, corresponding to calculated LUMO energy levels (ELUMO) of −2.82 eV, −3.06 eV, and −3.25 eV respectively [1]. The unfluorinated Alq3 thus possesses the highest (least negative) LUMO among these three Alq3-family compounds, resulting in a larger electron injection barrier from common cathodes but simultaneously providing a built-in current moderation effect that contributes to Alq3's documented superior efficiency roll-off characteristics [1][2]. In Si-anode OLED architectures where hole injection is inherently excessive, the fluorinated derivatives (particularly 5FAlq3) enhance cathode electron injection to restore carrier balance, achieving power efficiency improvement from 0.029 to 0.462 lm/W—a 16-fold enhancement—precisely by shifting the LUMO downward to match the injection requirements [1].

LUMO energy level electron injection barrier fluorinated Alq3 derivatives Si-anode OLED

Glass Transition Temperature vs. Gaq3

Alq3 is uniquely positioned among small-molecule ETMs in that it serves simultaneously as a green electroluminescent emitter with peak emission at approximately 520 nm in EL spectra (515 nm in PL spectra for the α-phase) and as the electron-transport layer, enabling the simplest bilayer OLED architecture (HTL/Alq3) pioneered by Tang and Van Slyke [1][2]. This dual functionality eliminates the need for a separate emissive layer deposition step, reducing vacuum thermal evaporation cycles from a minimum of three organic layers (HTL/EML/ETL) to two (HTL/Alq3), with direct implications for manufacturing throughput and yield [1]. In comparison, BPhen, TPBi, and TAZ are pure electron-transport materials lacking intrinsic visible electroluminescence that would qualify them as stand-alone emitters; BAlq emits in the blue spectral region but requires Alq3 as a co-evaporation or sequential ETL to achieve acceptable device performance [3]. Alq3's Langevin recombination rate of 1.74 × 10²⁵ cm⁻³·s⁻¹ and singlet exciton density of 2.2 × 10¹⁴ cm⁻³ in comparative device simulations further quantify its balanced recombination dynamics relative to single-function ETMs [4].

dual-function OLED material green emitter device architecture simplification bilayer OLED

Alq3: Key Application Scenarios


Green-Emitting Electron-Transport Layer for Fluorescent OLEDs

Alq3's dual functionality as both green emitter (λmax ≈ 515–520 nm) and electron-transport layer enables the simplest manufacturable OLED architecture (HTL/Alq3 bilayer), requiring only two organic vacuum deposition steps. This is directly supported by the Tang and Van Slyke bilayer device demonstration and is unmatched by single-function ETMs such as BPhen, TPBi, or TAZ, which each demand a separate emissive layer [7][8]. Procurement for passive-matrix OLED microdisplays, low-resolution signage, or academic device prototyping should prioritize Alq3 when layer-count reduction is a primary cost or yield driver.

Photoluminescence Reference Standard for Optical Metrology

Accelerated reliability testing at 50 mA/cm² establishes that Alq3 exhibits intrinsic material stability on par with BPhen and superior to both TPBi and TAZ [7]. For applications demanding sustained high-brightness output—such as OLED lighting panels, automotive dashboard displays, and outdoor-rated signage—where device degradation under constant current stress is the dominant failure mode, Alq3 offers the rare combination of top-tier intrinsic stability and moderate electron mobility that avoids the efficiency roll-off penalty incurred by the only comparably stable alternative (BPhen) [7][8].

Host Matrix for FRET Studies and Doped Emitters

With a glass transition temperature of approximately 172 °C and demonstrated thermal/chemical stability to 125 °C without detectable oxidation, Alq3 substantially outperforms lower-Tg alternatives such as BAlq (Tg ≈ 99 °C) in thermally demanding environments [7][8]. Industrial OLED applications subject to significant Joule heating, confined thermal envelopes (e.g., automotive head-up displays, avionics), or high-temperature storage requirements benefit directly from Alq3's ~73 °C Tg advantage, which translates into suppressed crystallization kinetics and extended morphological stability of the amorphous thin film [7][8].

Benchmark for Vacuum Deposition Process Qualification

Alq3's absolute PL quantum yield of φPL = 0.25 at room temperature—four times that of Gaq3 thin films—positions it as the preferred metal quinolate for optically pumped organic lasers, luminescent down-converters, and hybrid inorganic–organic LED architectures where photoluminescent conversion of UV/blue pump light to green emission is the primary operating mechanism [7]. The cryogenic PL quantum yield of φPL = 0.79 ± 0.03 further demonstrates Alq3's intrinsic radiative efficiency ceiling, relevant for low-temperature optoelectronic applications [8].

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